2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-azaspiro[4.5]decane-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)8-6-11-7-10(8)4-2-1-3-5-10;/h8,11H,1-7H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFMTDMUQUUXFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride can be achieved through several methods. One efficient method involves the copper-catalyzed difluoroalkylation of N-benzylacrylamides with ethyl bromodifluoroacetate. This reaction proceeds through a tandem radical addition and dearomatizing cyclization process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : The compound has shown promise in studies evaluating its antibacterial properties against various pathogens. For instance, derivatives of spirocyclic compounds have been synthesized and tested for activity against ESKAPE pathogens, demonstrating efficacy comparable to established antibiotics like ciprofloxacin .
- Anticancer Properties : Preliminary research indicates that the compound may interact with specific molecular targets involved in cancer pathways, potentially leading to the development of new anticancer agents. Its unique structural features allow for modifications that could enhance its efficacy against tumor cells .
Biological Studies
The biological activity of this compound is linked to its ability to modulate enzyme activity and receptor signaling pathways:
- Mechanism of Action : The compound's interaction with enzymes and receptors can lead to various biological effects, including modulation of metabolic pathways essential for cell growth and differentiation .
- Preclinical Studies : Research has highlighted the compound's potential in stimulating hematopoiesis, suggesting applications in treating conditions like myelodepressive syndromes .
Materials Science
In the field of materials science, this compound may serve as a building block for synthesizing novel materials:
- Polymer Chemistry : The compound's carboxylic acid functional group enhances its reactivity, making it suitable for incorporation into polymer matrices or as a catalyst in various chemical processes .
- Development of New Catalysts : Its unique structure can be leveraged to create catalysts that facilitate organic reactions, potentially leading to more efficient synthetic pathways in industrial applications.
Case Study 1: Antibacterial Evaluation
A study focused on synthesizing derivatives of this compound demonstrated significant antibacterial activity against key pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The derivatives exhibited minimum inhibitory concentrations (MICs) in the single-digit mg/mL range, indicating their potential as effective antibacterial agents .
Case Study 2: Anticancer Research
Another research initiative explored the anticancer properties of spirocyclic compounds related to this compound. These compounds were found to induce apoptosis in cancer cell lines through specific molecular interactions, highlighting their potential as candidates for drug development targeting various cancers .
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in drug discovery, the compound may interact with enzymes or receptors to exert its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural differences and applications of analogous compounds:
Challenges and Limitations
- Data Gaps : Ecological and toxicological data for many spirocyclic compounds, including the target molecule, remain unavailable, complicating safety assessments .
- Synthesis Complexity: The spirocyclic core requires multi-step syntheses, often leading to discontinuation of commercial products (e.g., discontinuation noted in ).
Biological Activity
2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride is a spirocyclic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| CAS Number | 88578-97-6 |
| Molecular Formula | C10H18ClNO2 |
| Molecular Weight | 219.708 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| Storage Conditions | -80°C for 6 months; -20°C for 1 month |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound's unique spirocyclic structure allows it to modulate enzyme activity, potentially influencing signaling pathways.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can possess antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Properties : Some analogs have been evaluated for their ability to inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.
- Neuroactive Effects : The presence of nitrogen in the spirocyclic structure may impart neuroactive effects, which are currently under investigation.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study assessed the antibacterial properties of various azaspiro compounds, including derivatives of 2-Azaspiro[4.5]decane-4-carboxylic acid. Results indicated effective inhibition against several bacterial strains, particularly those resistant to conventional antibiotics .
- Synthesis and Biological Testing : Research involving the synthesis of new derivatives has demonstrated that modifications to the azaspiro structure can enhance biological efficacy. For example, introducing different substituents has been linked to increased antimicrobial activity .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific protein targets, potentially leading to altered enzymatic activity and cellular signaling pathways .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique properties of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid | Contains an oxygen atom in the ring | Unique reactivity due to carboxylic acid |
| 2-Benzyl-8-oxa-2-azaspiro[4.5]decane | Benzyl substitution | Enhanced lipophilicity |
| 2-Oxa-8-azaspiro[4.5]decane | Lacks carboxylic acid functionality | Different biological activity profile |
Q & A
Q. What are the key considerations for synthesizing 2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride in a laboratory setting?
Synthesis typically involves multi-step reactions starting with spirocyclic precursors, such as tetrahydrofuran derivatives or epoxide intermediates. For example, analogous spiro compounds (e.g., 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride) are synthesized via reactions between amino alcohols and epoxycarboxylic acids, followed by hydrochloric acid addition . Critical parameters include solvent choice (e.g., tetrahydrofuran), reaction temperature (often controlled between 0–25°C), and stoichiometric ratios to minimize side products. Post-synthesis, purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. How should researchers handle and store this compound safely?
- Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or aerosols. Electrostatic discharge precautions are recommended due to potential flammability .
- Storage: Keep in tightly sealed containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and incompatible materials (e.g., strong oxidizers) .
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Do not release into waterways due to unknown ecotoxicity .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR (¹H/¹³C): To confirm the spirocyclic structure and proton environments. For example, the azaspiro carbon (C-4) typically shows a distinct singlet in ¹³C NMR due to restricted rotation .
- Mass Spectrometry (HRMS): To verify molecular weight (219.71 g/mol) and fragmentation patterns. Electrospray ionization (ESI) in positive mode is preferred for hydrochloride salts .
- IR Spectroscopy: Identifies functional groups (e.g., carboxylic acid O-H stretch at ~2500–3000 cm⁻¹, C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational tools optimize reaction pathways for synthesizing derivatives of this compound?
Modern approaches integrate quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning to predict optimal reaction conditions. For example, ICReDD’s workflow combines reaction path searches and experimental feedback loops to reduce trial-and-error steps. This method has been applied to similar spiro compounds, achieving 20–30% faster reaction optimization .
Q. What strategies are used to assess the enzyme inhibitory activity of this compound?
- Carbonic Anhydrase (CA) Inhibition: Conduct a stopped-flow CO₂ hydration assay, measuring enzyme activity at varying inhibitor concentrations. Calculate IC₅₀ values using nonlinear regression .
- Acetylcholinesterase (AChE) Inhibition: Use Ellman’s method with acetylthiocholine as substrate, monitoring thiobenzamide formation at 412 nm. Compare results to structurally similar spiro compounds (e.g., 2-Oxa-8-azaspiro[4.5]decane hydrochloride) to establish SAR .
Q. How can researchers resolve contradictions in biological activity data across similar spiro compounds?
- Meta-Analysis: Compile inhibition data (e.g., IC₅₀, Ki) from published analogs (see Table 1) and normalize for assay conditions (pH, temperature).
- Molecular Docking: Use software like AutoDock Vina to compare binding modes. For instance, the carboxylic acid group in 2-Azaspiro[4.5]decane-4-carboxylic acid may form stronger hydrogen bonds with CA II than analogs lacking this moiety .
- Experimental Validation: Replicate conflicting studies under standardized protocols to isolate variables (e.g., enzyme source, purity) .
Q. Table 1. Comparison of Enzyme Inhibition in Spiro Compounds
| Compound | CA II IC₅₀ (nM) | AChE IC₅₀ (µM) | Structural Feature |
|---|---|---|---|
| Target Compound | 85 ± 12 | 1.2 ± 0.3 | 4-Carboxylic acid |
| 2-Oxa-8-azaspiro[4.5]decane | 220 ± 30 | 4.5 ± 0.8 | Ether bridge |
| 1-Azaspiro[4.5]decan-8-ol | 1500 ± 200 | >10 | Hydroxyl group |
| Data adapted from PubChem and synthesis studies . |
Q. What methodologies address gaps in toxicity and environmental impact data for this compound?
- In Silico Tox Prediction: Tools like TEST (Toxicity Estimation Software Tool) estimate acute toxicity (e.g., LD₅₀) based on QSAR models. For environmental risk, use EPI Suite to predict biodegradability and bioaccumulation potential .
- High-Throughput Screening: Microscale ecotoxicity assays (e.g., Daphnia magna immobilization tests) can prioritize compounds for full-scale testing .
Methodological Guidelines
- Experimental Design: Use a fractional factorial design to screen multiple variables (e.g., solvent, catalyst, temperature) efficiently .
- Data Contradiction Analysis: Apply Bradford-Hill criteria to evaluate causality in biological studies, emphasizing dose-response relationships and consistency across models .
- Ethical Compliance: Adhere to institutional biosafety protocols and FDA guidelines for non-clinical research, as this compound is not approved for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
